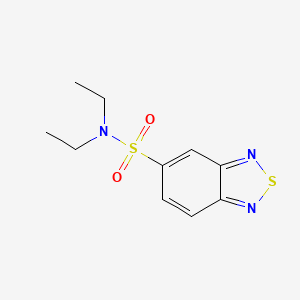![molecular formula C16H15FN2O4 B5701980 N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as FMeO-DMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tryptamines and has been found to have effects similar to other tryptamines such as psilocybin and DMT.
Mecanismo De Acción
The exact mechanism of action of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, similar to other tryptamines. This may explain its potential therapeutic effects on depression and anxiety disorders.
Biochemical and Physiological Effects:
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to have several biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments include its potential therapeutic applications and its similarity to other tryptamines, which allows for comparison studies. However, the limitations of using N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide include its complex synthesis method and the lack of understanding of its exact mechanism of action.
Direcciones Futuras
There are several future directions for research on N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves a series of chemical reactions. The starting material is 3,4-dimethoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-fluorobenzoyl chloride to form the intermediate product. Finally, this intermediate is reacted with a primary amine to form the final product, N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide.
Aplicaciones Científicas De Investigación
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has potential as a treatment for depression and anxiety disorders.
Propiedades
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-21-13-8-7-10(9-14(13)22-2)15(18)19-23-16(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBDQKHNQKIDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2F)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)



![ethyl 2-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B5701942.png)



![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)

![6-[(4-fluorophenoxy)methyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5702002.png)


![N,N-diethyl-N'-{[(4-methylphenyl)sulfonyl]carbonyl}-1,4-benzenediamine](/img/structure/B5702012.png)